(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
Overview
Description
8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol: is a chemical compound derived from the essential oils of Telekia speciosa. This compound is known for its significant antipro-liferative activity against human cancer cell lines in vitro . It is a member of the phenols and benzoate ester family and has a molecular formula of C19H26O5 with a molecular weight of 334.41 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol involves the extraction of essential oils from Telekia speciosa. The compound is then isolated and purified using various chromatographic techniques . The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents and reagents to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound is not extensively detailed in the literature. it is likely that large-scale extraction and purification processes are employed, similar to those used in the production of other essential oil-derived compounds. These methods may include steam distillation, solvent extraction, and chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol is used in chemical research to study its reactivity and potential as a precursor for synthesizing other compounds.
Biology: The compound’s antipro-liferative activity makes it a subject of interest in biological research, particularly in studying its effects on cancer cell lines .
Medicine: Due to its potential anticancer properties, this compound is being investigated for its therapeutic applications in oncology .
Industry: In the industrial sector, 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol may be used in the formulation of products derived from essential oils, such as fragrances and flavorings .
Mechanism of Action
The mechanism by which 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol exerts its effects involves its interaction with cellular pathways that regulate cell proliferation. The compound is believed to target specific molecular pathways that control cell growth and division, leading to the inhibition of cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
8-Hydroxy-9-isobutyryloxy-10-(2-methylbutanoyl)thymol: Another compound derived from essential oils with similar structural features.
8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol: A closely related compound with slight variations in its chemical structure.
Uniqueness: 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. Its epoxy and ester groups play a crucial role in its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-6-14(5)18(21)22-10-19(11-23-19)15-8-7-13(4)9-16(15)24-17(20)12(2)3/h7-9,12,14H,6,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFONQGRSUFQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1(CO1)C2=C(C=C(C=C2)C)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132477 | |
Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-07-6 | |
Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22518-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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